molecular formula C16H28O2 B146477 (7E)-1-oxacycloheptadec-7-en-2-one CAS No. 7779-50-2

(7E)-1-oxacycloheptadec-7-en-2-one

Cat. No.: B146477
CAS No.: 7779-50-2
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-GQCTYLIASA-N
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Description

D6-Ambrettolide is a macrolide.

Scientific Research Applications

Fragrance Material Review and Toxicology (7E)-1-oxacycloheptadec-7-en-2-one, as part of the macrocyclic lactone and lactide derivatives, has been extensively reviewed in terms of toxicology and dermatology when used as a fragrance ingredient. This review covers various aspects including physical properties, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and genotoxicity data. It's notable for being one of several structurally diverse compounds in this category, playing a significant role in the fragrance industry (McGinty, Letizia, & Api, 2011).

Synthesis of Cyclic Allenes The compound is also relevant in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, it's involved in the synthesis of seven-membered metallacyclic allene compounds, showcasing its utility in creating structurally complex and potentially useful organic molecules (Suzuki, Tsuchiya, & Masuyama, 2013).

Novel Synthesis Strategies Another interesting application is in the development of novel synthesis strategies. For example, an unexpected intramolecular cyclization involving this compound led to the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This type of innovative synthesis is crucial for the development of new drugs and materials (Puerto Galvis & Kouznetsov, 2013).

Chemical Shift Assignment and Molecular Modeling In drug discovery, the compound's derivatives have been used in chemical shift assignment and molecular modeling studies, indicating potential as leads for new anticancer drugs. This illustrates its significance in the field of medicinal chemistry and drug design (Santana et al., 2020).

Properties

CAS No.

7779-50-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(7E)-1-oxacycloheptadec-7-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+

InChI Key

HMWPDRYGIBLSHB-GQCTYLIASA-N

Isomeric SMILES

C1CCCC/C=C/CCCCC(=O)OCCCC1

SMILES

C1CCCCC=CCCCCC(=O)OCCCC1

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1

boiling_point

185.00 to 190.00 °C. @ 16.00 mm Hg

density

0.949-0.957

melting_point

28.5 °C

223104-08-3
7779-50-2

physical_description

Solid

Pictograms

Irritant

solubility

1 ml in 9 ml 80% alcohol (in ethanol)

Synonyms

Oxacycloheptadec-7-en-2-one;  1-Oxa-7-cycloheptadecen-2-one;  16-Hydroxy-6-hexadecenoic Acid Lactone;  16-Hydroxy-6-hexadecenoic Acid ω-Lactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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